molecular formula C15H14Cl2N2O B4401769 1-[2-(1-Chloronaphthalen-2-yl)oxyethyl]imidazole;hydrochloride

1-[2-(1-Chloronaphthalen-2-yl)oxyethyl]imidazole;hydrochloride

Cat. No.: B4401769
M. Wt: 309.2 g/mol
InChI Key: PQODOIIOMTZQKK-UHFFFAOYSA-N
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Description

1-[2-(1-Chloronaphthalen-2-yl)oxyethyl]imidazole;hydrochloride is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a 1-chloro-2-naphthyl group attached to an imidazole ring through an ethoxy linkage. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(1-Chloronaphthalen-2-yl)oxyethyl]imidazole;hydrochloride typically involves the following steps:

    Formation of the Ethoxy Linkage: The initial step involves the reaction of 1-chloro-2-naphthol with ethylene oxide in the presence of a base such as potassium carbonate to form 2-(1-chloro-2-naphthyloxy)ethanol.

    Imidazole Ring Formation: The next step involves the reaction of 2-(1-chloro-2-naphthyloxy)ethanol with imidazole in the presence of a dehydrating agent such as phosphorus oxychloride to form 1-{2-[(1-chloro-2-naphthyl)oxy]ethyl}-1H-imidazole.

    Hydrochloride Salt Formation: Finally, the imidazole derivative is treated with hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(1-Chloronaphthalen-2-yl)oxyethyl]imidazole;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to form reduced imidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, mild temperature conditions.

    Substitution: Amines, thiols, polar aprotic solvents, moderate temperature conditions.

Major Products Formed:

    Oxidation: Naphthoquinone derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted imidazole derivatives with various functional groups.

Scientific Research Applications

1-[2-(1-Chloronaphthalen-2-yl)oxyethyl]imidazole;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including the development of new drugs and treatment modalities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-[2-(1-Chloronaphthalen-2-yl)oxyethyl]imidazole;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways.

    Interact with DNA: Intercalate into DNA strands, disrupting DNA replication and transcription processes.

    Modulate Receptor Activity: Bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

1-[2-(1-Chloronaphthalen-2-yl)oxyethyl]imidazole;hydrochloride can be compared with other similar compounds, such as:

    1-{2-[(4-chloro-1-naphthyl)oxy]ethyl}piperazine hydrochloride: Similar structure but with a piperazine ring instead of an imidazole ring.

    1-{2-[(1-chloro-2-naphthyl)oxy]ethyl}-1H-benzimidazole hydrochloride: Similar structure but with a benzimidazole ring instead of an imidazole ring.

Uniqueness: The unique combination of the 1-chloro-2-naphthyl group and the imidazole ring in this compound imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-[2-(1-chloronaphthalen-2-yl)oxyethyl]imidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O.ClH/c16-15-13-4-2-1-3-12(13)5-6-14(15)19-10-9-18-8-7-17-11-18;/h1-8,11H,9-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQODOIIOMTZQKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Cl)OCCN3C=CN=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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